molecular formula C7H13NO2 B13141646 (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid

(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid

Cat. No.: B13141646
M. Wt: 143.18 g/mol
InChI Key: NGIKJWMSQWWTGK-JKUQZMGJSA-N
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Description

(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the hydrogenation of pyromellitic dianhydride derivatives followed by amination and cyclization reactions. The reaction conditions often include the use of polar aprotic solvents such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and amination processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • (1R,2R,4S)-1,2,4-Trimethylcyclohexane
  • (1S,2S,4S)-1,2,4-Trimethylcyclohexane

Comparison: Compared to these similar compounds, (1R,2S,4S)-2-Amino-4-methylcyclopentanecarboxylic acid is unique due to its amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S,4S)-2-amino-4-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-4-2-5(7(9)10)6(8)3-4/h4-6H,2-3,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1

InChI Key

NGIKJWMSQWWTGK-JKUQZMGJSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H](C1)N)C(=O)O

Canonical SMILES

CC1CC(C(C1)N)C(=O)O

Origin of Product

United States

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